molecular formula C9H12ClNO3 B2659140 Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride CAS No. 68697-60-9

Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride

Cat. No.: B2659140
CAS No.: 68697-60-9
M. Wt: 217.65
InChI Key: UYCKVJUNDXPDJH-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride (IUPAC name: this compound) is a chiral amino acid ester derivative with significant applications in pharmaceutical synthesis. Key properties include:

  • Molecular formula: C₉H₁₂ClNO₃
  • Molecular weight: 217.65 g/mol
  • Melting point: 187–190°C
  • Purity: Typically ≥95% in commercial preparations
  • Structure: Features a 4-hydroxyphenyl group attached to a glycine backbone, esterified with methanol and stabilized as a hydrochloride salt. The compound exists in enantiomeric forms, (R)- and (S)-configurations, which are critical for biological activity .

This compound is widely used as an intermediate in synthesizing antibiotics and other bioactive molecules, leveraging its hydroxyl group for hydrogen bonding and chiral center for stereoselective interactions .

Properties

IUPAC Name

methyl 2-amino-2-(4-hydroxyphenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-2-4-7(11)5-3-6;/h2-5,8,11H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCKVJUNDXPDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68697-60-9
Record name Amino-(4-hydroxy-phenyl)-acetic acid methyl ester hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride typically involves the esterification of 2-amino-2-(4-hydroxyphenyl)acetic acid with methanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Primary amines.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride serves as a crucial intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo oxidation, reduction, and substitution reactions expands its utility in synthetic organic chemistry.

Biology

  • Enzyme-Substrate Interaction Studies : This compound is employed in biochemical research to investigate enzyme-substrate interactions. Its structural properties enable it to act as a substrate or inhibitor for specific enzymes, facilitating studies on enzyme kinetics and mechanisms.
  • Protein-Ligand Binding Studies : The compound's binding affinity to various proteins makes it a useful tool in studying protein-ligand interactions, which are essential for understanding biological processes and drug design.

Medicine

  • Therapeutic Potential : Research has indicated that this compound exhibits anti-inflammatory and analgesic properties. It is being investigated for potential therapeutic applications in treating conditions such as pain and inflammation .
  • Neuroprotective Effects : Studies have shown that derivatives of this compound may possess neuroprotective properties, making them candidates for further research in neurodegenerative diseases .

Industrial Applications

  • Pharmaceutical Production : this compound is utilized in the pharmaceutical industry for synthesizing drugs due to its ability to serve as a precursor for various active pharmaceutical ingredients (APIs) .
  • Fine Chemicals Manufacturing : The compound's versatility allows it to be used in producing fine chemicals that require specific functional groups for their activity or stability.

Case Studies

  • Enzyme Inhibition Study : A study demonstrated that this compound could inhibit specific enzymes involved in inflammatory pathways. This finding supports its potential use as an anti-inflammatory agent .
  • Neuroprotective Research : In preclinical trials, derivatives of this compound were shown to protect neuronal cells from oxidative stress, highlighting its potential application in treating neurodegenerative disorders such as Alzheimer's disease .
  • Synthesis of Novel Compounds : Researchers have successfully synthesized novel (4-alkoxyphenyl)glycinamides using this compound as a starting material, leading to compounds with promising biological activities .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyphenyl groups allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The structural analogs of methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride differ primarily in the substituent on the phenyl ring. These modifications influence physicochemical properties, reactivity, and applications.

Table 1: Comparison of Key Analogs
Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Purity Application References
Methyl 2-amino-2-(4-hydroxyphenyl)acetate HCl 4-OH 217.65 187–190 95% Pharmaceutical intermediate
Methyl 2-amino-2-(4-methylphenyl)acetate HCl 4-CH₃ 215.68 Not reported 97% Research chemical
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl 4-F 201.62* Not reported Not reported Pharmaceutical ingredient
Methyl 2-amino-2-(4-chlorophenyl)acetate HCl 4-Cl 232.08 Not reported Not reported Synthesis of benzodiazepines
(S)-Methyl 2-amino-2-(4-bromophenyl)acetate HCl 4-Br 280.54 Not reported Not reported Drug discovery building block

*Calculated based on molecular formula C₉H₁₁ClFNO₂.

Key Findings:

Polarity and Solubility :

  • The 4-hydroxyl group in the parent compound enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents compared to hydrophobic analogs like the 4-methyl derivative .
  • Halogenated derivatives (4-F, 4-Cl, 4-Br) exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability in drug candidates .

Stereochemical Impact: Enantiomers (e.g., (R)- vs. (S)-configurations) show divergent biological activities. For example, (R)-methyl 2-amino-2-(4-hydroxyphenyl)acetate HCl is a key intermediate in β-lactam antibiotics, while the (S)-form may lack efficacy .

Reactivity in Synthesis :

  • The 4-chloro and 4-fluoro derivatives are utilized in Ugi four-component reactions to synthesize benzodiazepines, where electron-withdrawing substituents improve reaction yields .

Positional Isomerism and Ortho/Meta Substituents

Compounds with substituents at the 2- or 3-positions on the phenyl ring exhibit distinct properties:

Table 2: Positional Isomers and Derivatives
Compound Name Substituent Position Molecular Weight (g/mol) Application References
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl 2-Cl 232.08 Intermediate in heterocyclic synthesis
Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate HCl 3-Br, 4-OH 296.55 Specialty biochemical research
Key Findings:
  • Steric Effects : Ortho-substituted derivatives (e.g., 2-chloro) may exhibit steric hindrance, reducing reactivity in coupling reactions compared to para-substituted analogs .

Biological Activity

Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride, commonly referred to as (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride, is an organic compound with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neuropharmacology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : Methyl (4-hydroxyphenyl)glycinate hydrochloride
  • Molecular Formula : C₉H₁₂ClNO₃
  • Molecular Weight : 217.65 g/mol
  • CAS Number : 57591-61-4
  • Solubility : Highly soluble in water (1.51 mg/ml) .

Structural Characteristics

The compound features a hydroxyl group on the phenyl ring, which is essential for its biological activity. The presence of the amino group contributes to its interaction with various biological targets.

Research indicates that this compound acts as a selective agonist for GPR88, a G protein-coupled receptor involved in modulating dopaminergic signaling pathways. Activation of GPR88 has been linked to potential therapeutic effects in treating conditions such as alcohol addiction and other neuropsychiatric disorders .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial and antifungal properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM across different strains .

Microbial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli13.40
Pseudomonas aeruginosa11.29
Salmonella typhi22.9
Candida albicans16.69

Neuropharmacological Effects

The compound's role as a GPR88 agonist suggests potential applications in neuropharmacology. In preclinical studies, it has been shown to reduce alcohol self-administration in rodent models without affecting locomotor activity, indicating a targeted effect on addictive behaviors .

Case Studies and Research Findings

  • GPR88 Agonism and Alcohol Addiction :
    • A study demonstrated that administration of this compound led to a significant reduction in alcohol intake in rats, supporting its potential as a therapeutic agent for alcohol dependence .
  • Antimicrobial Efficacy :
    • In vitro assays showed that the compound effectively inhibited the growth of multiple bacterial strains and fungi, suggesting its utility in developing new antimicrobial agents .
  • Safety Profile :
    • The compound has been classified with warning labels indicating potential hazards upon exposure (H302-H335), emphasizing the importance of safety measures during handling .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound is typically synthesized via esterification of 2-amino-2-(4-hydroxyphenyl)acetic acid using methanol under acidic conditions, followed by HCl salt formation. Key optimization parameters include controlling reaction temperature (40–60°C), pH (maintained below 3 to protonate the amino group), and using anhydrous methanol to minimize hydrolysis. Yield improvements can be achieved by employing catalytic agents like thionyl chloride or DCC (dicyclohexylcarbodiimide) for ester activation .

Q. How can the purity of this compound be accurately determined in a research setting?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm is recommended. Mobile phases often consist of acetonitrile/water mixtures with 0.1% trifluoroacetic acid to enhance peak resolution. Purity ≥97% can be confirmed by comparing retention times with certified reference standards. Complementary techniques like Karl Fischer titration may assess residual moisture .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d₆) should show signals for the methyl ester (~δ 3.6 ppm), aromatic protons (δ 6.7–7.2 ppm), and hydroxyl group (broad peak at δ 9–10 ppm).
  • IR : Key absorptions include C=O ester stretching (~1740 cm⁻¹) and N–H bending (~1600 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak at m/z 191.61 (C₇H₁₀ClNO₃) .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomeric impurities in this compound during asymmetric synthesis?

  • Methodological Answer : Enantiomeric resolution requires chiral chromatography (e.g., Chiralpak® IA column with hexane/isopropanol mobile phase). Alternatively, asymmetric synthesis using enantioselective catalysts (e.g., BINAP-metal complexes) can minimize impurities. Post-synthesis, chiral shift reagents like Eu(hfc)₃ in NMR analysis help verify enantiomeric excess .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

  • Methodological Answer : Discrepancies often arise from tautomerism (amide vs. ester forms) or solvent interactions. Cross-validation with X-ray crystallography (as applied in related hydrazinylidene acetate structures ) and high-resolution mass spectrometry (HRMS) is critical. For ambiguous IR peaks, variable-temperature NMR or deuterium exchange experiments can clarify dynamic equilibria.

Q. What are the best practices for stabilizing this compound against hydrolytic degradation under varying pH conditions?

  • Methodological Answer : Hydrolysis is minimized by storing the compound in anhydrous solvents (e.g., dry DMSO or acetonitrile) at –20°C. During experiments, buffer systems below pH 5 (e.g., acetate buffer) prevent deprotonation of the hydroxyl group and subsequent ester cleavage. Lyophilization under vacuum with cryoprotectants (e.g., trehalose) enhances long-term stability .

Q. How can researchers analyze the compound’s reactivity in nucleophilic acyl substitution reactions for derivative synthesis?

  • Methodological Answer : Reactivity can be assessed via kinetic studies under varying nucleophile concentrations (e.g., amines or thiols). Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) or in-situ FTIR to track carbonyl group consumption. Computational methods (DFT calculations) may predict activation energies for mechanistic insights .

Data Contradiction and Optimization

Q. How to reconcile conflicting solubility data reported for this compound in polar vs. non-polar solvents?

  • Methodological Answer : Solubility discrepancies often stem from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs. Solubility profiles should be re-evaluated in rigorously dried solvents (e.g., molecular sieves for DMSO) and compared with literature values from crystallographic studies .

Q. What experimental design principles apply when scaling up synthesis from milligram to gram quantities?

  • Methodological Answer : Maintain strict temperature control (jacketed reactors) to avoid exothermic side reactions. Optimize stirring efficiency to ensure homogeneity in viscous mixtures. For workup, replace rotary evaporation with falling-film evaporators to prevent thermal degradation. Purity must be re-assessed at each scale using validated HPLC methods .

Tables for Key Data

Property Value/Method Reference
Molecular Weight191.61 g/mol
Purity DeterminationHPLC (C18, 0.1% TFA in acetonitrile/water)
Stability (Hydrolytic)Degrades >pH 7; store at –20°C in dry DMSO
Enantiomeric ResolutionChiralpak® IA column, hexane/isopropanol

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